5-Bromo-2-nitrothiazole

概要

説明

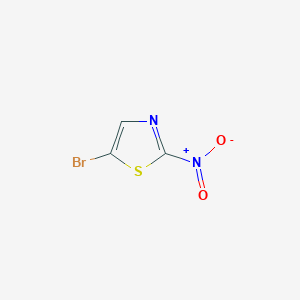

5-Bromo-2-nitrothiazole: is an organic compound with the molecular formula C3HBrN2O2S and a molecular weight of 209.02 g/mol . It is a derivative of thiazole, characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position on the thiazole ring . This compound is known for its yellow to orange crystalline appearance and is used as a building block in various chemical syntheses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrothiazole typically involves the bromination of 2-nitrothiazole. One common method includes the reaction of 2-nitrothiazole with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity .

化学反応の分析

Types of Reactions: 5-Bromo-2-nitrothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Reduction Reactions: The major product is 5-bromo-2-aminothiazole.

科学的研究の応用

Medicinal Chemistry

5-Bromo-2-nitrothiazole has shown potential as an antimicrobial and anticancer agent. Studies indicate that compounds with similar structures exhibit significant activity against various pathogens, suggesting that derivatives of this compound could be developed as therapeutic agents.

Case Study: Antiviral Activity

Research has demonstrated that thiazole derivatives can inhibit the replication of viruses such as hepatitis B. For instance, nitazoxanide, a related compound, has been identified as a broad-spectrum anti-infective agent . The structural characteristics of this compound may allow it to interact with viral targets similarly.

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies due to its ability to interact with various enzymes, including cytochrome P450 enzymes. These interactions can influence metabolic pathways and have implications for drug metabolism and safety profiles.

Table: Enzyme Interaction Studies

| Enzyme Type | Interaction Type | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition | |

| Cholinesterase | Mixed inhibition | |

| Monoamine Oxidase | Selective inhibition |

Material Science

In addition to its biological applications, this compound is employed in the production of dyes and pigments due to its unique structural properties. Its reactivity allows it to serve as a precursor for synthesizing more complex thiazole derivatives used in various industrial applications.

Future Research Directions

Given the promising results from preliminary studies, future research should focus on:

- Structural Modifications : Investigating how variations in the thiazole ring affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of this compound derivatives.

- Broader Biological Targets : Exploring interactions with additional biological targets beyond those currently studied.

作用機序

The mechanism of action of 5-Bromo-2-nitrothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

類似化合物との比較

2-Bromo-5-nitrothiazole: Similar in structure but with different substitution patterns.

2-Amino-5-nitrothiazole: Contains an amino group instead of a bromine atom.

5-Nitrothiazole: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness: 5-Bromo-2-nitrothiazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .

生物活性

5-Bromo-2-nitrothiazole (BNT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of bromine and nitro groups enhances its reactivity and biological potential.

Research indicates that the biological activity of BNT is primarily attributed to its interaction with various enzymes and cellular components. Notably, it has been shown to inhibit the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic bacteria such as Helicobacter pylori and Campylobacter jejuni . The mechanism involves the anion of BNT abstracting a proton from thiamine pyrophosphate, thereby inhibiting acetyl-CoA production, which is vital for bacterial growth .

Antimicrobial Activity

BNT exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens:

- Helicobacter pylori : BNT shows competitive inhibition against PFOR, making it a promising candidate for treating infections caused by this bacterium .

- Clostridium difficile : The compound also demonstrates activity against C. difficile, although modifications to its structure can enhance efficacy .

- Giardia duodenalis : Recent findings indicate that BNT targets flavohemoglobin in Giardia duodenalis, a parasite responsible for giardiasis, suggesting potential use in antiparasitic therapies .

Inhibition of Enzymes

BNT and its derivatives have been evaluated for their inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) : A series of semicarbazones derived from 5-nitrothiazole have shown preferential inhibition towards MAO-B, indicating potential applications in treating neurodegenerative diseases . The most potent inhibitors exhibited IC50 values as low as 0.212 µM for MAO-B and 0.024 µM for butyrylcholinesterase (BuChE) .

Case Studies and Research Findings

Several studies have highlighted the biological activity of BNT:

- Antibacterial Activity : A library of analogues based on BNT was synthesized and tested, revealing that certain modifications could enhance antibacterial properties against PFOR-utilizing microorganisms . For instance, derivatives with additional electron-withdrawing groups showed improved activity.

- Neuroprotective Effects : Compounds derived from BNT have been investigated for their neuroprotective potential, particularly in relation to Alzheimer's disease through dual inhibition of MAO and cholinesterases .

- Antiparasitic Activity : The efficacy of BNT against Giardia duodenalis was demonstrated through in vitro studies, where it was found to disrupt essential metabolic pathways in the parasite .

Data Summary

| Compound | Target | IC50 Value | Mechanism |

|---|---|---|---|

| This compound | PFOR (H. pylori) | 3 × 10⁻⁴ M | Competitive inhibitor |

| Semicarbazone derivative | MAO-B | 0.212 µM | Mixed-type inhibition |

| Semicarbazone derivative | AChE | 0.264 µM | Mixed-type inhibition |

| Semicarbazone derivative | BuChE | 0.024 µM | Mixed-type inhibition |

特性

IUPAC Name |

5-bromo-2-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBUHHOZDGNXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why does 5-bromo-2-nitrothiazole yield unexpected products when reacted with weakly basic secondary aliphatic amines?

A1: While one might anticipate a simple nucleophilic substitution at the bromine position, research reveals a more complex scenario []. this compound undergoes a thermal isomerization to its more reactive counterpart, 2-bromo-5-nitrothiazole. This isomer then competes with the direct nucleophilic displacement on the original molecule. Consequently, the reaction produces a mixture of both the expected 5-amino product and the rearranged 2-aminated 5-nitrothiazole product [].

Q2: How was the structure of the unexpected rearrangement product confirmed?

A2: Researchers employed two key methods to unequivocally confirm the structure of the rearranged 2-aminated 5-nitrothiazole product. Firstly, they synthesized the suspected rearrangement product via alternative synthetic routes, enabling direct comparison with the product obtained from the reaction of this compound with amines. Secondly, they employed X-ray crystallography to determine the structure of a derivative of the rearrangement product, providing definitive proof of its identity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。